molecular formula C13H8N2O2S B7767723 3-(2-Thienyl)cinnoline-4-carboxylic acid CAS No. 874772-70-0

3-(2-Thienyl)cinnoline-4-carboxylic acid

Cat. No. B7767723
CAS RN: 874772-70-0
M. Wt: 256.28 g/mol
InChI Key: QLSLVBSTFKGJQR-UHFFFAOYSA-N
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Description

3-(2-Thienyl)cinnoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Processes :

    • Novel routes for synthesizing thieno[3,4-c]cinnolines, including methods involving Sandmeyer reaction and regioselective intramolecular cyclization, have been developed (Rault et al., 2008).
    • Research on acid cyclization of amino-substituted heterocycles has led to the synthesis of thieno[3,4-c]isoquinolines and cinnolines (Zinchenko et al., 2009).
    • The synthesis of fluorescent thieno[c]-fused pyridazine derivatives, including novel heterocyclic skeletons, has been accomplished using a process involving diazo compounds and intramolecular azo coupling (Galenko et al., 2016).
    • Studies on intramolecular diazo coupling of aminophenylthiophenes have resulted in the formation of isomeric thieno[c]cinnolines (Barton et al., 1985).
  • Biological Activities :

    • Some derivatives of cinnoline, such as 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones, have shown potent antimicrobial and anti-inflammatory activities (Nargund et al., 1992).
    • Synthesis of substituted cinnoline carboxylic acids has led to compounds with antimicrobial properties, some of which exhibit activity comparable to standard drugs (Saravanan & Manjunatha, 1998).
    • A compound known as 64716, which is a cinnoline derivative, has shown promising antibacterial properties, especially against gram-negative bacteria commonly found in urinary tract infections (Wick et al., 1973).
  • Chemical Properties and Analysis :

    • Investigations into the molecular structure and properties of cinnoline-4-carboxylic acid, including its hyperpolarizability and electronic properties, have been conducted to understand its potential in various applications (Sindhu et al., 2017).

properties

IUPAC Name

3-thiophen-2-ylcinnoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)11-8-4-1-2-5-9(8)14-15-12(11)10-6-3-7-18-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLVBSTFKGJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274581
Record name 3-(2-Thienyl)-4-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874772-70-0
Record name 3-(2-Thienyl)-4-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874772-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-4-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Thienyl)cinnoline-4-carboxylic acid
Reactant of Route 2
3-(2-Thienyl)cinnoline-4-carboxylic acid
Reactant of Route 3
3-(2-Thienyl)cinnoline-4-carboxylic acid
Reactant of Route 4
3-(2-Thienyl)cinnoline-4-carboxylic acid
Reactant of Route 5
3-(2-Thienyl)cinnoline-4-carboxylic acid
Reactant of Route 6
3-(2-Thienyl)cinnoline-4-carboxylic acid

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